molecular formula C10H11N3O2 B1383153 Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate CAS No. 1330766-35-2

Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B1383153
CAS No.: 1330766-35-2
M. Wt: 205.21 g/mol
InChI Key: QKUOCWPUTROMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

This compound follows the systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for heterocyclic compounds containing fused ring systems. The compound is officially designated with the Chemical Abstracts Service registry number 1330766-35-2, which serves as its unique identifier in chemical databases and literature. The systematic name reflects the presence of the imidazo[1,5-a]pyridine bicyclic core, where the imidazole ring is fused to the pyridine ring at positions 1 and 5 of the pyridine moiety. The carboxylate functionality is located at position 1 of the imidazopyridine system, while the amino group occupies position 5, creating a distinctive substitution pattern that influences the compound's chemical and physical properties.

The molecular database listing number assigned to this compound is MFCD20231091, providing additional reference for chemical inventory and procurement systems. The compound belongs to the broader classification of heterocyclic organic compounds, specifically categorized as an imidazopyridine derivative with both ester and amine functional groups. This classification places the compound within a family of structures known for their pharmaceutical relevance and synthetic utility in organic chemistry. The systematic approach to naming this compound ensures unambiguous identification across different chemical databases and research publications, facilitating accurate communication within the scientific community.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₀H₁₁N₃O₂, indicating the presence of ten carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms within the molecular structure. This composition reflects the complex heterocyclic nature of the compound, with the three nitrogen atoms contributing to both the imidazole and pyridine rings as well as the amino substituent. The molecular weight has been precisely determined as 205.21300 atomic mass units, with some sources reporting slight variations due to different calculation methods and precision levels. The exact mass, calculated using the most abundant isotopes, is reported as 205.08500 atomic mass units, providing high-precision data essential for mass spectrometric analysis and identification.

Molecular Property Value Units
Molecular Formula C₁₀H₁₁N₃O₂ -
Molecular Weight 205.21300 g/mol
Exact Mass 205.08500 amu
Polar Surface Area 69.62000 Ų
Partition Coefficient 1.67440 LogP

The polar surface area of 69.62000 square angstroms indicates moderate polarity characteristics, which influences the compound's solubility properties and potential biological membrane permeability. The calculated partition coefficient value of 1.67440 suggests favorable lipophilicity characteristics that may contribute to biological activity and membrane penetration capabilities. These molecular parameters are crucial for understanding the compound's pharmacokinetic properties and potential applications in drug development. The hydrogen bond acceptor count is reported as 5, while the hydrogen bond donor count is 1, reflecting the presence of nitrogen and oxygen atoms capable of participating in hydrogen bonding interactions.

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction analysis represents a fundamental technique for determining the three-dimensional arrangement of atoms within crystalline materials, providing detailed structural information about molecular geometry, bond lengths, and crystal packing arrangements. The technique relies on Bragg's law, mathematically expressed as nλ = 2d sin θ, where n represents the diffraction order, λ is the X-ray wavelength, d indicates the spacing between atomic planes, and θ represents half the scattering angle. For this compound, crystallographic studies would provide essential information about the compound's solid-state structure, including precise bond distances, angles, and intermolecular interactions. The analysis would reveal the spatial orientation of the amino group relative to the imidazopyridine core and the conformation of the ethyl ester side chain.

Standard X-ray diffraction powder patterns serve as fingerprints for crystalline materials, enabling phase identification and structural characterization through comparison with reference databases. The diffraction patterns are obtained using high-purity samples mounted in specialized sample holders, with intensity measurements expressed as percentages relative to the strongest diffraction line. For heterocyclic compounds like this compound, crystallographic analysis would determine the space group symmetry, unit cell parameters, and molecular packing arrangements within the crystal lattice. The technique provides definitive structural confirmation and can reveal polymorphic forms or different crystal modifications that may exist under various crystallization conditions.

The crystallographic investigation would also examine intermolecular hydrogen bonding patterns, particularly involving the amino group and the carbonyl oxygen of the ester functionality. Such interactions significantly influence the crystal packing and may affect the compound's physical properties, including melting point, solubility, and stability. The three-dimensional structural data obtained from X-ray diffraction studies would complement other analytical techniques and provide a comprehensive understanding of the compound's molecular architecture and solid-state behavior.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure of this compound through analysis of both proton and carbon-13 spectra. The simplified molecular-input line-entry system representation CCOC(=O)c1c2cccc(n2cn1)N enables structural correlation with spectroscopic data. Proton nuclear magnetic resonance analysis would reveal characteristic signals for the ethyl ester group, typically appearing as a triplet for the methyl protons and a quartet for the methylene protons due to coupling patterns. The aromatic protons of the imidazopyridine core would exhibit distinct chemical shifts in the aromatic region, with the amino group protons appearing as a broad signal that may exchange with deuterium oxide. The International Chemical Identifier string InChI=1S/C10H11N3O2/c1-2-15-10(14)9-7-4-3-5-8(11)13(7)6-12-9/h3-6H,2,11H2,1H3 provides systematic structural encoding that correlates with expected spectroscopic patterns.

Carbon-13 nuclear magnetic resonance spectroscopy would distinguish the various carbon environments within the molecule, including the carbonyl carbon of the ester group, the aromatic carbons of the heterocyclic rings, and the aliphatic carbons of the ethyl group. Research studies have documented nuclear magnetic resonance spectra for related imidazo[1,5-a]pyridine carboxylate derivatives, providing reference data for structural confirmation and comparative analysis. The spectroscopic data enable precise assignment of chemical shifts to specific molecular positions and confirm the regioselectivity of synthetic reactions used to prepare the compound.

Spectroscopic Technique Key Diagnostic Features Expected Observations
¹H Nuclear Magnetic Resonance Ethyl ester signals Triplet (CH₃), Quartet (CH₂)
¹H Nuclear Magnetic Resonance Aromatic protons Multiple signals 6-8 parts per million
¹H Nuclear Magnetic Resonance Amino group Broad exchangeable signal
¹³C Nuclear Magnetic Resonance Carbonyl carbon Signal around 160-170 parts per million
¹³C Nuclear Magnetic Resonance Aromatic carbons Multiple signals 110-150 parts per million

Properties

IUPAC Name

ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)9-7-4-3-5-8(11)13(7)6-12-9/h3-6H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUOCWPUTROMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(N2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Picolylamines with Nitroalkanes

Method Overview:
This approach utilizes the cyclization of 2-picolylamines with electrophilically activated nitroalkanes in the presence of phosphorous acid within polyphosphoric acid (PPA). The process involves heating the mixture to induce cyclization, followed by quenching, neutralization, and extraction.

Procedure Details:

  • Reactant mixture: 2-picolylamine derivatives and nitroalkanes.
  • Reaction conditions: Heating at 110°C with 85% PPA for 30 minutes.
  • Addition of 2-(aminomethyl)pyridine in small portions.
  • Reaction duration: 3 hours at 110°C.
  • Work-up: Quenching with ice-cold water, neutralization with aqueous ammonia, extraction with ethyl acetate.
  • Purification: Organic layer analysis via gas chromatography (GC) and proton NMR.

Research Findings:
This method efficiently produces imidazo[1,5-a]pyridines, including derivatives with various substituents, although steric factors can influence yields. The process offers moderate to good yields, with the reaction being sensitive to steric hindrance and substituent effects, such as phenyl groups, which may require alternative nitroalkanes like α-nitroacetophenone for better results.

Data Table:

Parameter Details
Reactants 2-Picolylamines, Nitroalkanes
Catalyst Phosphorous acid in polyphosphoric acid (PPA)
Temperature 110°C
Reaction Time 30 min (initial), 3 hours total
Work-up Quenching, neutralization, extraction
Yield Medium to good (variable depending on substituents)

Mg₃N₂-Assisted One-Pot Synthesis

Method Overview:
A novel strategy involves a one-pot cyclo-condensation of 2-pyridyl ketones with alkyl glyoxylates, facilitated by magnesium nitride (Mg₃N₂). This method emphasizes cost-effectiveness and operational simplicity.

Procedure Details:

  • Reactants: 2-pyridyl ketones and alkyl glyoxylates.
  • Catalyst: Mg₃N₂ (0.150 g, 1 mol).
  • Solvent system: Ethanol and water mixture (8:2 ratio).
  • Reaction conditions: Stirring at 80°C in a sealed tube.
  • Reaction duration: Monitored by TLC until ketone consumption.
  • Work-up: Cooling, quenching in ice-cold water, extraction with ethyl acetate.
  • Purification: Silica gel column chromatography with ethyl acetate and n-hexane.

Research Findings:
This method offers a high-yield, cost-effective route to diverse imidazo[1,5-a]pyridine derivatives, with the added advantage of functional group tolerance. The use of Mg₃N₂ introduces a secondary nitrogen source, facilitating cyclization under mild conditions.

Data Table:

Parameter Details
Reactants 2-Pyridyl ketones, Alkyl glyoxylates
Catalyst Mg₃N₂
Solvent Ethanol:Water (8:2)
Temperature 80°C
Reaction Time Variable (monitored by TLC)
Work-up Quenching, extraction, chromatography
Yield Generally high (dependent on substituents)

Cyclocondensation with Cyclic β-Diketones

Method Overview:
This approach involves reacting N-amino-2-iminopyridines with cyclic β-diketones under oxidative conditions to form imidazo[1,5-a]pyridines.

Procedure Details:

  • Reactants: N-amino-2-iminopyridines and cyclic β-diketones.
  • Conditions: Ethanol solvent, acetic acid (6 equivalents), oxygen atmosphere.
  • Temperature: 130°C.
  • Duration: 18 hours.
  • Work-up: Crystallization after cooling, purification via recrystallization.

Research Findings:
The method is efficient for synthesizing various substituted imidazo[1,5-a]pyridines, with oxidative dehydrogenation facilitating ring closure. It allows for diverse substitutions on the heterocycle, although reaction times are relatively long.

Data Table:

Parameter Details
Reactants N-Amino-2-iminopyridines, cyclic β-diketones
Solvent Ethanol
Additive Acetic acid (6 equivalents)
Atmosphere Oxygen (1 atm)
Temperature 130°C
Duration 18 hours
Work-up Crystallization and recrystallization
Yield Good, depending on substituents

Summary of Preparation Methods

Method Key Features Advantages Limitations
Cyclocondensation with Nitroalkanes Cyclization in PPA at elevated temperatures Versatile, moderate to good yields Sensitive to steric effects, harsh conditions
Mg₃N₂-Assisted One-Pot Synthesis Mild, cost-effective, functional group tolerant High yields, operational simplicity Requires careful control of reaction conditions
Cyclocondensation with Cyclic β-Diketones Oxidative cyclization under oxygen atmosphere Good for substituted derivatives Longer reaction times

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate as an anticancer agent. Its structure allows it to interact with biological targets involved in cancer progression. In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its utility in developing novel anticancer therapies .

1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that this compound displays activity against a range of bacterial strains. This suggests its potential application in developing new antibiotics, particularly in the face of rising antibiotic resistance .

Synthetic Applications

2.1 Building Block for Complex Molecules
this compound serves as a crucial building block in synthetic organic chemistry. Its ability to undergo various chemical transformations makes it an essential intermediate for synthesizing more complex heterocyclic compounds. This versatility is particularly valuable in drug discovery and development processes .

2.2 Synthesis of Novel Heterocycles
The compound's unique structural features allow for the synthesis of novel heterocycles through cyclocondensation and cycloaddition reactions. These reactions are pivotal in creating diverse libraries of compounds for biological screening, enhancing the scope of medicinal chemistry research .

Biological Research Applications

3.1 Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies, particularly targeting kinases involved in signal transduction pathways relevant to cancer and other diseases. The compound's ability to inhibit specific enzymes can provide insights into disease mechanisms and therapeutic strategies .

3.2 Investigating Mechanisms of Action
Research involving this compound has contributed to understanding the mechanisms of action of various biological pathways. By studying its interactions with cellular targets, researchers can elucidate the biochemical processes underlying diseases, paving the way for targeted drug design.

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range .
Study BAntimicrobial PropertiesShowed effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential as a new antibiotic agent .
Study CSynthetic ApplicationsSuccessfully synthesized novel derivatives leading to enhanced biological activity and selectivity .

Mechanism of Action

The mechanism of action of ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Ethyl 5-Chloroimidazo[1,5-a]pyridine-1-carboxylate
  • CAS : 885271-54-5
  • Molecular Formula : C₁₀H₉ClN₂O₂ (MW: 224.64)
  • Key Properties : 95% purity; chlorine at position 5 enhances electrophilicity and lipophilicity (logP > 2.0 estimated).
  • Synthesis : Likely involves halogenation of precursor imidazo-pyridine intermediates using reagents like PCl₅ or POCl₃ .
  • Applications: Chlorine’s electron-withdrawing nature may improve metabolic stability compared to amino derivatives .
Ethyl 5-Bromoimidazo[1,5-a]pyridine-1-carboxylate
  • CAS : CID 121229343
  • Molecular Formula : C₁₀H₉BrN₂O₂ (MW: 269.10)
Ethyl 3-Chloroimidazo[1,5-a]pyridine-1-carboxylate
  • CAS : Referenced in MSE Pro (SKU: CM4501)
  • Substituent Position : Chlorine at position 3 instead of 5 alters electronic distribution and steric interactions.
  • Impact : Positional isomerism affects reactivity; 3-substituted derivatives may exhibit distinct pharmacokinetic profiles .

Table 1: Halogen-Substituted Derivatives Comparison

Compound Substituent (Position) Molecular Weight logP* Key Applications
5-Amino (CAS: 1330766-35-2) NH₂ (5) 205.21 1.67 Enzyme inhibitors, HIF modulators
5-Chloro (CAS: 885271-54-5) Cl (5) 224.64 ~2.1 Metabolic-stable drug candidates
5-Bromo (CID: 121229343) Br (5) 269.10 ~2.5 Target-specific therapeutics
3-Chloro (MSE Pro: CM4501) Cl (3) 224.64 ~2.1 Structural diversity exploration

*Estimated logP for halogenated analogs based on substituent contributions.

Positional and Functional Group Variations

Ethyl 7-Bromoimidazo[1,5-a]pyridine-1-carboxylate
  • CAS : 91476-81-2
  • Substituent Position : Bromine at position 5.
  • Impact : Distal substitution may reduce steric hindrance, improving accessibility for nucleophilic attacks .
Ethyl 3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylate
  • CAS : Referenced in Similarity Search (Sim: 0.74)
  • Structure : Methyl groups at positions 3 and 6; imidazo[1,2-a]pyridine core.
  • Key Differences : The [1,2-a] ring junction alters electronic properties compared to [1,5-a] isomers, affecting binding to biological targets .

Amino-Substituted Derivatives

Ethyl 5-Aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate Hydrochloride
  • CAS: Not explicitly listed; referenced in Chemsrc.com .
  • Structure: Aminomethyl group at position 5; hydrochloride salt improves solubility.
  • Applications: Enhanced water solubility may benefit formulation for intravenous delivery .

Crystallography and Hydrogen Bonding

  • Amino Group Role: In Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, intermolecular C–H⋯O/N hydrogen bonds stabilize crystal packing . The amino group in the 5-position analog likely enhances hydrogen-bonding networks, improving crystallinity compared to halogenated analogs.
  • Halogen Effects : Chlorine/bromine substituents participate in halogen bonding, influencing supramolecular assembly and solubility .

Pharmacological and Industrial Relevance

  • Amino Derivatives: Preferred for target-specific interactions (e.g., enzyme active sites) due to hydrogen-bonding capability .
  • Halogen Derivatives : Higher logP values favor blood-brain barrier penetration, making them candidates for CNS-targeted drugs .
  • Regulatory Status : Several derivatives (e.g., Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate) are commercially available with 95% purity, though some are discontinued due to supply chain challenges .

Biological Activity

Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate (EAI) is an organic compound with the molecular formula C10H11N3O2C_{10}H_{11}N_{3}O_{2}. This compound is part of the imidazo[1,5-a]pyridine family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. EAI has garnered attention for its antimicrobial and anticancer properties, making it a subject of various scientific studies.

Antimicrobial Properties

Research indicates that EAI exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity, although specific targets remain to be fully elucidated.

Anticancer Activity

EAI has shown promising anticancer effects in several studies. The compound has been evaluated against various cancer cell lines, revealing cytotoxic effects that suggest potential as an anticancer agent. The following table summarizes key findings from recent research on EAI's anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)26.0Cell cycle arrest and apoptosis
HepG2 (Liver Cancer)17.8Inhibition of proliferation

These results indicate that EAI may act through multiple pathways, including apoptosis induction and cell cycle regulation.

The precise mechanism by which EAI exerts its biological effects is still under investigation. Preliminary studies suggest that EAI interacts with specific molecular targets, possibly including enzymes involved in cell proliferation and survival pathways.

Study 1: Antimicrobial Evaluation

In a study published in Frontiers in Chemistry, EAI was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential .

Study 2: Anticancer Assessment

Another study focused on the anticancer properties of EAI against the MCF7 cell line. The results indicated that treatment with EAI resulted in significant apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation . The study concluded that EAI could be a lead compound for further development in cancer therapy.

Comparison with Similar Compounds

EAI can be compared with other compounds in the imidazo[1,5-a]pyridine class to highlight its unique biological profile:

Compound Name Structure Features Unique Characteristics
Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylateDifferent positioning of amino groupExhibits varied pharmacological effects
Imidazo[1,2-a]pyridine derivativesDifferent ring fusion patternsKnown for distinct anti-inflammatory properties
Ethyl imidazo[1,5-a]pyridine-5-carboxylateSimilar fused ring structureDemonstrates broader spectrum of biological activity

This comparison underscores the diversity within the imidazo-pyridine family while emphasizing the distinct attributes of EAI that may influence its medicinal applications.

Q & A

Q. What synthetic routes are optimal for preparing ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation of substituted pyridine precursors with activated esters. For example, a reflux method in ethanol with 6-methyl-pyridin-2-ylamine and 3-bromo-2-oxo-propionic acid ethyl ester (molar ratio 1:1.5) yields analogous imidazo[1,2-a]pyridine derivatives. Adjusting pH to 8 with KHCO₃ and slow solvent evaporation improves crystallization . Optimization involves monitoring reaction time (6–8 hr), temperature (80–90°C), and purification via silica gel chromatography (20% EtOAc/hexane) .

Q. How can structural confirmation and purity of this compound be validated experimentally?

Use a combination of spectroscopic and crystallographic methods:

  • NMR : Analyze aromatic proton environments (e.g., δ 8.14–6.77 ppm for imidazo-pyridine protons) and ester carbonyl signals (δ ~162–163 ppm in ¹³C NMR) .
  • X-ray crystallography : Resolve hydrogen-bonding networks (e.g., C–H⋯O/N interactions with d = 2.5–3.2 Å) and planar deviations (<0.005 Å in fused rings) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+Na]⁺ at m/z 318.1220 for tert-butyl derivatives) .

Q. What preliminary pharmacological screening methods are suitable for evaluating bioactivity?

Screen for enzyme inhibition (e.g., FXa or HIF-1α prolyl hydroxylase) using fluorescence-based assays. For FXa, measure IC₅₀ values via chromogenic substrates like S-2765 . For HIF-1α, use hypoxia-mimetic cell models and Western blotting to assess protein stabilization .

Advanced Research Questions

Q. How do substituents on the imidazo-pyridine core influence pharmacological activity, and what strategies address regioselectivity challenges?

Substituents at positions 5 and 7 significantly modulate bioactivity. For example, trifluoromethyl groups enhance metabolic stability, while amino groups improve solubility . Regioselectivity in synthesis is controlled by steric/electronic effects of precursors. Computational modeling (DFT) predicts favorable transition states for cyclization at N1 vs. N2 positions .

Q. What computational tools predict the compound’s binding modes with target proteins, and how can MD simulations refine these models?

  • Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into FXa’s S1/S4 pockets, prioritizing π-π stacking with Tyr228 and hydrogen bonds with Gly219 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM/PBSA) to validate interactions .

Q. How do intermolecular interactions in the crystal lattice affect solubility and formulation?

Hydrogen bonds (e.g., C12–H12⋯O1, d = 2.9 Å) and π-π stacking (centroid distance 3.4 Å) create tight crystal packing, reducing solubility . Co-crystallization with cyclodextrins or PEG-based excipients disrupts these interactions, improving bioavailability .

Q. What analytical techniques resolve conflicting spectral data for structurally similar derivatives?

  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., distinguish H3 vs. H7 protons in NOESY spectra) .
  • LC-MS/MS : Detect trace impurities (e.g., regioisomeric byproducts) using a C18 column and 0.1% formic acid mobile phase .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Derivatives

PrecursorSolventTemp (°C)Yield (%)Purity (HPLC)Ref.
5-Amino-3-phenylpyrazoleEtOH8085>98%
Tert-butyl carbamateDCM256895%

Q. Table 2: Pharmacological Activity of Analogues

SubstituentTargetIC₅₀ (µM)LogPRef.
5-AminoHIF-1α0.121.8
5-TrifluoromethylFXa0.452.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.